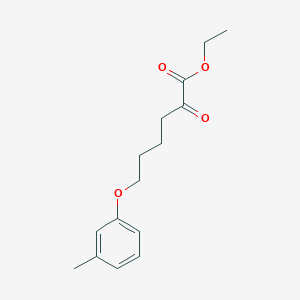

Ethyl 6-(3-methylphenoxy)-2-oxohexanoate

Description

Ethyl 6-(3-methylphenoxy)-2-oxohexanoate is an α-keto ester derivative characterized by a hexanoate backbone with a 2-oxo group and a 3-methylphenoxy substituent at the sixth carbon, esterified with an ethyl group. α-Keto esters are widely utilized in organic synthesis, pharmaceutical intermediates, and biocatalysis due to their reactivity at the carbonyl and α-carbon positions . The 3-methylphenoxy group may enhance lipophilicity or modulate biological activity compared to simpler esters like ethyl 2-oxohexanoate .

Properties

IUPAC Name |

ethyl 6-(3-methylphenoxy)-2-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-18-15(17)14(16)9-4-5-10-19-13-8-6-7-12(2)11-13/h6-8,11H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMPCMXXASBCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCOC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 2-Oxohexanoate

Structural Differences: Ethyl 2-oxohexanoate (CAS 5753-96-8) lacks the 3-methylphenoxy substituent, featuring only the ethyl ester and 2-oxo groups on a hexanoate chain . Applications and Reactivity:

- Biocatalysis: Ethyl 2-oxohexanoate is reduced stereoselectively by marine-derived Streptomyces strains to produce (R)-α-hydroxy esters with >99% enantiomeric excess, highlighting its utility in asymmetric synthesis .

- Organic Synthesis : In aldol reactions, its longer carbon chain suppresses cross-aldol condensation, favoring homo-aldol products, unlike shorter-chain analogs (e.g., ethyl pyruvate) .

- Pharmaceutical Relevance : Listed as a drug impurity (ID 367-21-1091), emphasizing the need for stringent purity control in manufacturing .

Table 1: Comparison of Ethyl 6-(3-Methylphenoxy)-2-oxohexanoate and Ethyl 2-Oxohexanoate

Methyl 6-(3-Methoxyphenoxy)-2-oxohexanoate

Structural Differences: This analog (CAS 78784-06-2) replaces the ethyl ester with a methyl group and the 3-methylphenoxy with a 3-methoxyphenoxy substituent . Key Findings:

Ethyl 6-Bromohexanoate

Structural Differences: Ethyl 6-bromohexanoate (CAS 25542-62-5) replaces the 2-oxo and phenoxy groups with a bromine atom at the sixth carbon . Functional Contrast:

- Lacks the α-keto moiety, limiting its utility in redox or condensation reactions critical for chiral synthesis .

Research Findings and Functional Insights

Biocatalytic Potential

Bulky substituents might reduce conversion ratios or enantioselectivity .

Pharmacological Considerations

Conversely, Ethyl 2-oxohexanoate’s role as a pharmaceutical impurity underscores the importance of structural precision in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.